molecular formula C14H10ClFO3 B6402847 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261901-07-8

5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402847
CAS RN: 1261901-07-8
M. Wt: 280.68 g/mol
InChI Key: WNCVUFCMDGWHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid (5C3FMPB) is a synthetic compound commonly used in scientific research applications. It is a white crystalline solid with a melting point of 153–155 °C and a molecular weight of 254.5 g/mol. 5C3FMPB is soluble in water, alcohol, and ether and is insoluble in benzene and chloroform. It is a versatile compound with a wide range of applications in the scientific research field.

Scientific Research Applications

5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for imaging and sensing of biomolecules. It is also used in the synthesis of new fluorescent molecules, such as fluorescent dyes, fluorescent proteins, and fluorescent nanoparticles. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is used as a fluorescent probe for imaging and sensing of biomolecules, and as a reagent in the synthesis of organic compounds.

Mechanism of Action

5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% acts as a fluorescent probe by binding to specific biomolecules. It is able to bind to proteins and other biomolecules due to its high affinity for these molecules. When bound to a biomolecule, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can emit fluorescence that can be used to detect and image the molecule. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be used to detect and image other molecules, such as small molecules and ions, by binding to them and emitting fluorescence.
Biochemical and Physiological Effects
5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have no adverse biochemical or physiological effects. It is a non-toxic and non-irritating compound that is safe to use in laboratory experiments. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% does not have any known mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in laboratory experiments is its versatility. It is a highly reactive and versatile compound that can be used in a variety of scientific research applications. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is non-toxic and non-irritating, which makes it safe to use in laboratory experiments.
The main limitation of using 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in some solvents. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is sensitive to light and air, which can affect its stability in some laboratory experiments.

Future Directions

There are many potential future directions for the use of 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in scientific research. These include the use of 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in the development of new fluorescent molecules, such as fluorescent proteins and fluorescent nanoparticles; the use of 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% as a fluorescent probe for imaging and sensing of biomolecules; and the use of 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in the synthesis of organic compounds. Additionally, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% could be used in the development of new drugs and drug delivery systems, as well as in the development of new medical imaging techniques. Lastly, 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% could be used in the development of new materials for use in various industries, such as electronics, energy storage, and biomedical devices.

Synthesis Methods

5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized by two methods. The first method involves the reaction of 4-fluoro-3-methoxybenzoic acid and thionyl chloride in the presence of a tertiary amine, such as triethylamine, to produce 4-fluoro-3-methoxybenzoyl chloride. This is then reacted with 5-chlorobenzoic acid in the presence of pyridine to yield 5-Chloro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%. The second method involves the reaction of 4-fluoro-3-methoxybenzoyl chloride with 5-chlorobenzoic acid in the presence of anhydrous potassium carbonate.

properties

IUPAC Name

3-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCVUFCMDGWHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690198
Record name 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-07-8
Record name 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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